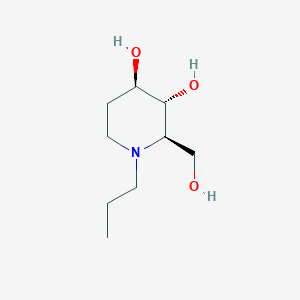
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol is a chiral compound with a piperidine ring structure. This compound is characterized by the presence of hydroxyl groups at the 2, 3, and 4 positions, as well as a propyl group at the 1 position. The stereochemistry of the compound is defined by the (2R,3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common synthetic route involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
科学研究应用
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring structure allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpiperidine-3,4-diol: Similar structure but with a methyl group instead of a propyl group.
(2R,3R,4R)-2-(hydroxymethyl)-1-ethylpiperidine-3,4-diol: Similar structure but with an ethyl group instead of a propyl group.
(2R,3R,4R)-2-(hydroxymethyl)-1-butylpiperidine-3,4-diol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of (2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol lies in its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for research and industrial applications where specific stereochemical configurations are required.
属性
CAS 编号 |
921199-22-6 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol |
InChI |
InChI=1S/C9H19NO3/c1-2-4-10-5-3-8(12)9(13)7(10)6-11/h7-9,11-13H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
InChI 键 |
RYHSSLFLWNVLEE-IWSPIJDZSA-N |
手性 SMILES |
CCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
规范 SMILES |
CCCN1CCC(C(C1CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



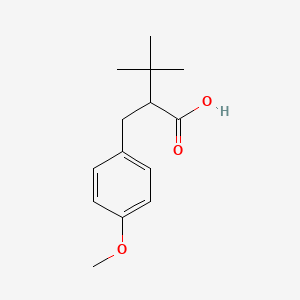
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
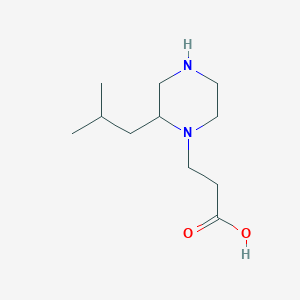
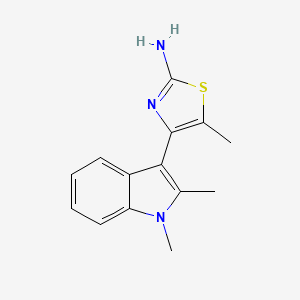
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)



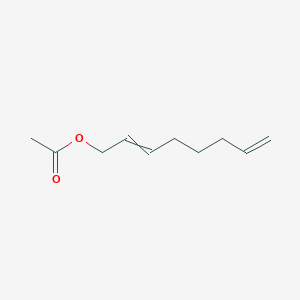
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

